molecular formula C14H15NO3 B131100 Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate CAS No. 157169-68-1

Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate

Cat. No.: B131100
CAS No.: 157169-68-1
M. Wt: 245.27 g/mol
InChI Key: FQPFECCIWLWKER-UHFFFAOYSA-N
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Description

Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the 5-position and a 4-methylphenyl group at the 2-position of the oxazole ring, with an acetate group attached to the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization with phosphorus oxychloride to form the oxazole ring. The final step involves esterification with acetic anhydride to introduce the acetate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation of the double bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing.

Comparison with Similar Compounds

  • Methyl [5-methyl-2-phenyl-1,3-oxazol-4-YL]acetate
  • Methyl [5-methyl-2-(4-chlorophenyl)-1,3-oxazol-4-YL]acetate
  • Methyl [5-methyl-2-(4-methoxyphenyl)-1,3-oxazol-4-YL]acetate

Comparison: Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and material science.

Properties

IUPAC Name

methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPFECCIWLWKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440806
Record name Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157169-68-1
Record name Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The intermediate prepared in Example 8 (280 g, 1.06 mol) was dissolved in acetic anhydride (650 mL) followed by slow addition of conc. H2SO4 (60 ml). The pot temperature reached 80° C. The reaction was then held at 85° C. for 1 hour, cooled, and the acetic anhydride removed in vacuo. The residue was poured into ice water (2 L) and extracted with EtOAc (4 L total). The organic layer was then stirred with 1 N NaOH (500 mL) for 1 hour, separated, then dried with MgSO4 and concentrated to afford the title ester as a clear oil (223 g, 87%), which slowly solidified to a white solid.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

Synthesis routes and methods II

Procedure details

The intermediate prepared in Example 8 (280 g, 1.06 mol) was dissolved in acetic anhydride (650 mL) followed by slow addition of conc. H2SO4 (60 mL). The pot temperature reached 80° C. The reaction was then held at 85° C. for 1 hour, cooled, and the acetic anhydride removed in vacuo. The residue was poured into ice water (2 L) and extracted with EtOAc (4 L total). The organic layer was then stirred with 1N NaOH (500 mL) for 1 hour, separated, then dried with MgSO4 and concentrated to afford the title ester as a clear oil (223 g, 87%), which slowly solidified to a white solid.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

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